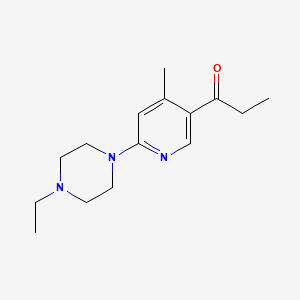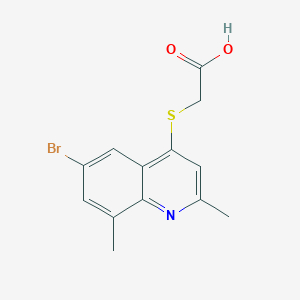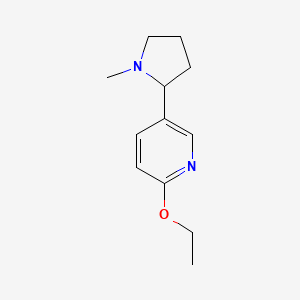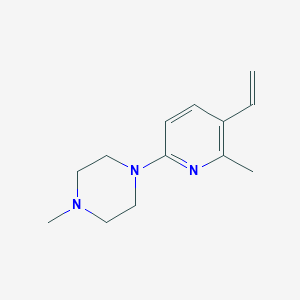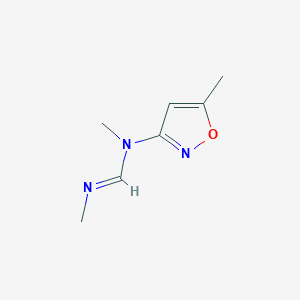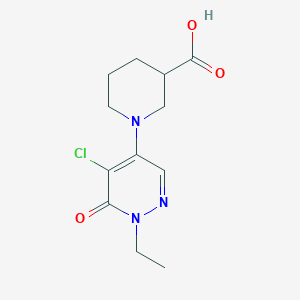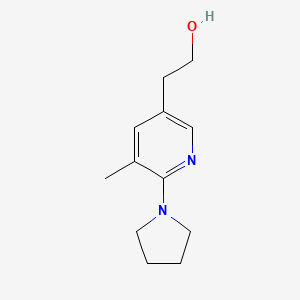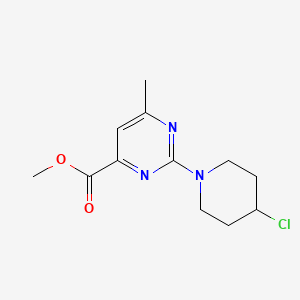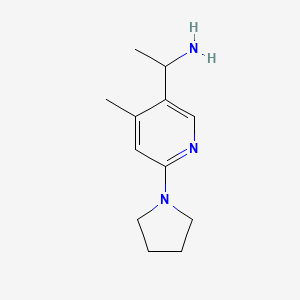![molecular formula C14H14N2O3 B11803139 4-(4-Ethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11803139.png)
4-(4-Ethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furo[3,4-d]pyrimidine core fused with a dihydrofuran ring and substituted with an ethylphenyl group. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
The synthesis of 4-(4-Ethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors such as aminopyrimidines and dihydrofuran derivatives under acidic or basic conditions.
Substitution with the ethylphenyl group: This step often involves the use of Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions to introduce the ethylphenyl moiety onto the core structure.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques to scale up the process efficiently .
Analyse Des Réactions Chimiques
4-(4-Ethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrimidine core, resulting in a variety of derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Applications De Recherche Scientifique
4-(4-Ethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, showing promise in the treatment of various cancers by targeting specific enzymes involved in cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Material Science: The unique electronic properties of the compound make it a candidate for use in organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism by which 4-(4-Ethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione exerts its effects involves the inhibition of specific molecular targets such as tyrosine kinases. By binding to the active site of these enzymes, the compound can block their activity, leading to the suppression of signaling pathways that promote cell growth and survival. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of kinase activity can induce apoptosis and reduce tumor proliferation .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(4-Ethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione include other furo[3,4-d]pyrimidine derivatives and pyrrolo[2,3-d]pyrimidine analogs. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. For example:
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine: This compound has shown potential as a multi-targeted kinase inhibitor with applications in cancer therapy.
4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines: These analogs have been identified as promising antiviral agents against flaviviruses such as Zika virus and dengue virus.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for targeted research and development .
Propriétés
Formule moléculaire |
C14H14N2O3 |
|---|---|
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
4-(4-ethylphenyl)-1,3,4,7-tetrahydrofuro[3,4-d]pyrimidine-2,5-dione |
InChI |
InChI=1S/C14H14N2O3/c1-2-8-3-5-9(6-4-8)12-11-10(7-19-13(11)17)15-14(18)16-12/h3-6,12H,2,7H2,1H3,(H2,15,16,18) |
Clé InChI |
MJLDKPLBCARTMC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2C3=C(COC3=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


